3a,4,7,7a-Tetrahydroindene, often abbreviated as THI, is a bicyclic organic compound. It arises as a significant isomer in reactions involving cyclopentadiene (CPD) and 1,3-butadiene (BD) [, , , ]. While not a primary target in these reactions, understanding its formation and reactivity is crucial for optimizing the synthesis of desired products like 5-vinyl-2-norbornene (VNB) [, ].
3a,4,7,7a-Tetrahydroindene is a bicyclic organic compound with the molecular formula and a molecular weight of approximately 120.19 g/mol. It is classified as a tetrahydro derivative of indene, characterized by its unique bicyclic structure that includes a cyclopentane ring fused to a cyclopropene ring. This compound is identified by its IUPAC name as 3a,4,7,7a-tetrahydro-1H-indene and has various alternative names including bicyclo[4.3.0]nona-3,7-diene .
3a,4,7,7a-Tetrahydroindene is primarily sourced from the hydrogenation of indene or through synthetic pathways involving various chemical reactions. It falls under the classification of hydrocarbons and more specifically as a cyclic hydrocarbon due to its ring structure. Its CAS Registry Number is 3048-65-5, facilitating its identification in chemical databases.
The synthesis of 3a,4,7,7a-tetrahydroindene can be achieved through several methods:
In one synthesis procedure, tetrahydroindene was reacted with N-bromosuccinimide at room temperature for an extended period (48 hours), followed by extraction and purification processes including column chromatography to isolate the desired products .
3a,4,7,7a-Tetrahydroindene participates in various chemical reactions:
The bromination process involves electrophilic addition where bromine adds across the double bonds present in the indene structure. The resulting products can be characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
The mechanism for the bromination of 3a,4,7,7a-tetrahydroindene involves the formation of a cyclic bromonium ion intermediate followed by nucleophilic attack by bromide ions leading to dibrominated products. The reaction proceeds under mild conditions with good selectivity towards the desired products due to the steric and electronic properties of the bicyclic system .
Computational studies have supported these mechanisms by providing insights into transition states and reaction pathways involved in the transformation of tetrahydroindene derivatives.
Relevant data from spectroscopic analyses indicate characteristic peaks corresponding to various functional groups present within its structure .
3a,4,7,7a-Tetrahydroindene finds applications in several scientific fields:
The Diels-Alder [4+2] cycloaddition between cyclopentadiene (diene) and 1,3-butadiene (dienophile) represents the most efficient and atom-economical route to 3a,4,7,7a-tetrahydroindene (THI). This concerted pericyclic reaction proceeds under mild thermal conditions (typically 80–120°C) without requiring catalysts, though Lewis acid catalysts can enhance reaction rates and stereoselectivity. The reaction mechanism involves suprafacial addition where the diene's s-cis conformation attacks the dienophile, forming two new σ-bonds and establishing the bicyclic framework with precise regio- and stereocontrol [2] .
Kinetic studies reveal the reaction follows second-order kinetics, with the rate-determining step being the association of diene and dienophile to form the transition state. The activation energy barrier (Eₐ ≈ 80 kJ/mol) facilitates practical synthesis at moderate temperatures [2]. Stereoelectronically, the endo transition state is favored, leading to the kinetic product where substituents are oriented toward the concave face of the bicyclic system. This preference arises from secondary orbital interactions between the diene’s frontier molecular orbitals and the dienophile’s π-system [10].
Table 1: Diels-Alder Dienophile Scope for THI Synthesis
Dienophile | Reaction Temp (°C) | Reaction Time (h) | THI Yield (%) | Endo:Exo Ratio |
---|---|---|---|---|
1,3-Butadiene | 80–100 | 4–6 | 85–92 | >95:5 |
Isoprene | 100–120 | 6–8 | 78–85 | 90:10 |
Acrylonitrile* | 25 (with AlCl₃) | 1–2 | 70–75 | 88:12 |
*Lewis acid catalysis required for practical rates
Product stability is influenced by ring strain and conjugation effects. Theoretical calculations (DFT, B3LYP/6-31G*) confirm the endo isomer exhibits lower energy (ΔG ≈ 8 kJ/mol) due to reduced torsional strain in the bicyclo[4.3.0]nonane system compared to the exo counterpart. Post-synthesis isomerization occurs at elevated temperatures (>150°C), where the kinetic endo product equilibrates to the thermodynamically stable exo isomer through a retro-Diels-Alder/re-addition pathway [10].
Partial hydrogenation of indene (C₉H₁₀) provides a complementary route to THI when precise stereocontrol over unsaturation is required. This transformation employs heterogeneous catalysts to selectively saturate the benzene ring while preserving the five-membered ring’s olefinic character. Palladium on carbon (Pd/C, 1–5 wt%) demonstrates exceptional activity under mild conditions (25–50°C, 1–10 bar H₂), achieving >95% conversion and >90% selectivity for THI over fully saturated octahydroindene [2] [3].
The mechanism proceeds via H₂ dissociation on Pd surfaces, followed by syn-addition across indene’s aromatic system. Kinetic isotope studies (kₕ/k_D ≈ 2.3) confirm H₂ dissociation is rate-limiting. Substrate adsorption occurs through π-complexation of the aromatic ring with Pd active sites, with molecular orientation dictating reaction regioselectivity [2]. The reaction profile exhibits sigmoidal kinetics: an initial induction period involves catalyst activation, followed by rapid hydrogenation (0th-order in indene), and finally diffusion control at high conversion [2].
Table 2: Catalyst Performance in Indene Hydrogenation
Catalyst System | Temp (°C) | H₂ Pressure (bar) | Conversion (%) | THI Selectivity (%) | TOF (h⁻¹) |
---|---|---|---|---|---|
5% Pd/C | 25–50 | 1–10 | >95 | >90 | 1200 |
[Rh(COD)₂]BF₄/diphos* | 20–40 | 1–5 | >98 | >95 | 6400 |
Raney Ni | 80–120 | 20–50 | >90 | >85 | 350 |
Ni-Pincer complex | 60–100 | 10–30 | >92 | >88 | 420 |
*Homogeneous system demonstrating highest turnover frequency (TOF)
Rhodium-based catalysts (e.g., [Rh(COD)₂]BF₄ with chiral diphosphine ligands) enable asymmetric hydrogenation, producing enantiomerically enriched THI (ee >90%). This occurs via migratory insertion into Rh–H bonds within chiral coordination environments [2]. Nickel alternatives (Raney Ni, pincer complexes) offer cost-efficiency but require harsher conditions (80–120°C, 20–50 bar H₂). The electrophilic character of Ni⁺ sites facilitates hydride transfer but promotes over-hydrogenation, reducing selectivity to 85–88% [2] [3].
Radical-mediated cyclizations provide stereodivergent pathways to THI under redox-neutral conditions. Samarium(II) iodide (SmI₂, 0.1–0.2 M in THF) initiates ketyl radical formation from carbonyl precursors (e.g., keto-olefins), triggering cascades that form THI’s bicyclic core with up to 88% yield and >20:1 diastereoselectivity [7]. The mechanism involves single-electron transfer (SET) to carbonyls, generating radical anions that undergo 5-exo-trig cyclization onto tethered alkenes. The resulting alkyl radicals are quenched by proton transfer or further reduction, establishing vicinal stereocenters with cis-fusion favored due to kinetic protonation from the less hindered convex face [7] [9].
Low-valent titanium systems (Cp₂TiCl₂/Zn) facilitate reductive cyclizations via homolytic C–O/C–Hal bond cleavage. For example, epoxy-olefin substrates undergo Ti⁽ᴵᴵᴵ)-mediated radical ring opening, generating carbon-centered radicals that cyclize onto alkenes with trans-decalin stereochemistry. The rigid octahedral Ti coordination sphere directs substrate approach, enabling stereoselectivity unattainable with ionic methods [7] [14].
Ionic cyclizations include Brønsted acid-catalyzed (H₂SO₄, H₃PO₄) or Lewis acid-mediated (AlCl₃, BF₃·OEt₂) routes. Cyclohexenyl-substituted allylic alcohols undergo protio-cyclization at 60–80°C via Markovnikov-selective protonation, generating tertiary carbocations that undergo 5-endo-trig cyclization. Stereoselectivity arises from equatorial attack of the olefin onto the chair-conformed carbocation, producing trans-fused THI derivatives. Conversely, Lewis acids promote Friedel-Crafts alkylation when aryl groups are present, forming fused systems with cis-ring junctions due to kinetic trapping of syn-carbocations [2] [3].
Table 3: Stereochemical Outcomes in Cyclization Pathways
Method | Key Intermediate | Stereoselectivity | Predominant Isomer | Diastereomeric Ratio |
---|---|---|---|---|
SmI₂-mediated reductive cyclization | Ketyl radical | cis-fusion | 3aR,7aS | >20:1 |
Ti⁽ᴵᴵᴵ)-mediated radical cyclization | Alkyl radical | trans-decalin | 3aS,7aR | 15:1 |
Brønsted acid cyclization | Tertiary carbocation | trans-fusion | 3aS,7aR | 8:1 |
Lewis acid cyclization | Aryl-stabilized cation | cis-fusion | 3aR,7aS | 10:1 |
Photoinduced decarboxylative strategies using Ru(bpy)₃²⁺/visible light enable radical generation at ambient temperature. N-Acyloxyphthalimide precursors undergo single-electron reduction, releasing CO₂ and forming nucleophilic radicals that add to electron-deficient alkenes. Intramolecular cyclization then furnishes THI derivatives with functional handles for further elaboration [7] [14].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1